N,N-diethyl-1,1,1-trifluoromethanesulfonamide

NH-acidity triflamide pKa comparison

N,N-Diethyl-1,1,1-trifluoromethanesulfonamide (CAS 357-39-1), commonly abbreviated as DEFTS or diethyltriflamide, is a fully N,N-dialkylated trifluoromethanesulfonamide (triflamide) derivative with molecular formula C₅H₁₀F₃NO₂S and a molecular weight of 205.20 g·mol⁻¹. It is a colorless liquid at ambient temperature, exhibiting a boiling point of 55 °C at 7 Torr, a predicted density of 1.317 ± 0.06 g·cm⁻³, and a predicted pKa of −7.99 ± 0.70, classifying it among the strongest neutral NH-acids in organic chemistry.

Molecular Formula C5H10F3NO2S
Molecular Weight 205.20 g/mol
CAS No. 357-39-1
Cat. No. B6611932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-1,1,1-trifluoromethanesulfonamide
CAS357-39-1
Molecular FormulaC5H10F3NO2S
Molecular Weight205.20 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C5H10F3NO2S/c1-3-9(4-2)12(10,11)5(6,7)8/h3-4H2,1-2H3
InChIKeySWNGTCLXUUOMAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-1,1,1-trifluoromethanesulfonamide (357-39-1): Core Identity & Procurement-Ready Profile


N,N-Diethyl-1,1,1-trifluoromethanesulfonamide (CAS 357-39-1), commonly abbreviated as DEFTS or diethyltriflamide, is a fully N,N-dialkylated trifluoromethanesulfonamide (triflamide) derivative with molecular formula C₅H₁₀F₃NO₂S and a molecular weight of 205.20 g·mol⁻¹. It is a colorless liquid at ambient temperature, exhibiting a boiling point of 55 °C at 7 Torr, a predicted density of 1.317 ± 0.06 g·cm⁻³, and a predicted pKa of −7.99 ± 0.70, classifying it among the strongest neutral NH-acids in organic chemistry [1]. The compound belongs to the broader triflamide family (CF₃SO₂NHR), which are recognized for their exceptional electron-withdrawing character, high NH-acidity, and nucleofugality, properties that underpin their utility as reagents, catalysts, and ionic-liquid precursors in academic and industrial research settings [1][2].

Why N,N-Diethyl-1,1,1-trifluoromethanesulfonamide Cannot Be Casually Replaced by Other N,N-Dialkyltriflamides


Within the N,N-dialkyltriflamide sub-class, even modest changes in the N-alkyl substituents produce marked shifts in boiling point, density, acidity, and—most critically—application suitability. N,N-Dimethyltriflamide (CAS 28048-17-1) boils at 42–43 °C at 12 Torr and has a predicted density of ~1.37–1.44 g·cm⁻³ , whereas N,N-diethyltriflamide exhibits a higher boiling point (55 °C at 7 Torr) and lower density (1.317 g·cm⁻³) . The diethyl analog also displays a measurably more negative predicted pKa (−7.99 vs. −7.81 for the dimethyl derivative), indicating stronger NH-acidity that can influence proton-transfer steps and counterion selection . From an industrial-application standpoint, the dimethyl and dipropyl congeners are explicitly noted as electrolyte solvents in lithium–sulfur batteries, whereas N,N-diethyltriflamide is not cited for this role; instead, its documented use is as a dedicated reagent for constructing hexaalkylguanidinium triflate ionic liquids [1][2]. These orthogonal application profiles mean that simply substituting one N,N-dialkyltriflamide for another risks reagent mismatch, altered physicochemical behavior, and failure to reproduce published synthetic protocols.

N,N-Diethyl-1,1,1-trifluoromethanesulfonamide: Head-to-Head Physicochemical & Application Differentiation vs. Closest N,N-Dialkyltriflamide Analogs


Predicted NH-Acidity (pKa): Diethyl vs. Dimethyl Triflamide

N,N-Diethyl-1,1,1-trifluoromethanesulfonamide (357-39-1) is predicted to be a stronger NH-acid than its dimethyl analog. The predicted pKa for the diethyl derivative is −7.99 ± 0.70, compared to −7.81 ± 0.70 for N,N-dimethyl-1,1,1-trifluoromethanesulfonamide (CAS 28048-17-1) . Although both are strong acids, the ~0.18 pKa unit difference (ΔpKa ≈ −0.18) can influence acid–base equilibria and counterion selection in ionic-liquid synthesis .

NH-acidity triflamide pKa comparison proton transfer

Boiling Point and Density: Diethyl vs. Dimethyl Triflamide Distillation and Handling

The diethyl derivative boils at 55 °C at 7 Torr with a predicted density of 1.317 g·cm⁻³, whereas the dimethyl analog boils at 42–43 °C at 12 Torr and has a predicted density of 1.374–1.443 g·cm⁻³ . The ~12–13 °C higher boiling point of the diethyl compound, despite the lower applied vacuum (7 vs. 12 Torr), reflects its greater molecular mass and altered intermolecular forces. The ~4–9% lower density of the diethyl derivative also affects solvent miscibility and phase behavior .

boiling point density distillation physical properties triflamide

Divergent Industrial Application: Ionic-Liquid Synthesis vs. Battery Electrolyte Solvent

N,N-Diethyltriflamide is the reagent of choice for synthesizing hexaalkylguanidinium trifluoromethanesulfonate ionic liquids via reaction with tetraalkylureas and triflic anhydride, as demonstrated in the foundational study by Kunkel and Maas [1]. In contrast, N,N-dimethyl- and N,N-dipropyltriflamides are explicitly cited as electrolyte solvents in lithium–sulfur batteries, a role for which the diethyl analog is not reported [2]. This application divergence is class-level inferential: the diethyl derivative's steric and electronic profile favors guanidinium salt formation, while the smaller dimethyl and longer-chain dipropyl analogs are optimized for electrolyte solvation [1][2].

ionic liquid guanidinium triflate lithium-sulfur battery electrolyte triflamide

Commercial Purity and Packaging: Benchmarking Available Grades for N,N-Diethyltriflamide

N,N-Diethyl-1,1,1-trifluoromethanesulfonamide is commercially available from multiple suppliers at standard purities of 95% (AKSci), 97% HPLC, and 98% HPLC, with packaging ranging from 250 mg to 1 kg [1]. In comparison, N,N-dimethyltriflamide is typically offered at ≥98% (GC) purity by major catalog suppliers . The 95–98% purity range for the diethyl compound is adequate for the published ionic-liquid synthesis protocol, where it is used in stoichiometric reactions with urea + triflic anhydride [1].

purity commercial availability HPLC grade procurement

N,N-Diethyl-1,1,1-trifluoromethanesulfonamide: Evidence-Backed Research & Industrial Application Scenarios


Synthesis of Hexaalkylguanidinium Triflate Room-Temperature Ionic Liquids (RTILs)

Use N,N-diethyltriflamide as a stoichiometric reagent together with tetraalkylureas (e.g., N,N-diethyl-N′,N′-dimethylurea, tetrabutylurea) and triflic anhydride to prepare hexaalkylguanidinium trifluoromethanesulfonate salts, 18 of which have been characterized as room-temperature ionic liquids with documented melting points, glass transition temperatures, viscosities, and refractive indices [1]. This is the only N,N-dialkyltriflamide for which this specific guanidinium-based ionic-liquid synthesis has been fully elaborated.

NH-Acidic Organocatalyst or Co-catalyst Requiring Maximum Acidity in the Triflamide Series

When an N,N-dialkyltriflamide with the strongest predicted NH-acidity is desired, the diethyl derivative (pKa −7.99) offers a measurable advantage over the dimethyl analog (pKa −7.81) . This marginal but quantifiable acidity enhancement may be relevant in proton-transfer catalysis or in designing ionic liquids where counterion basicity must be minimized.

Distillation-Intensive Workflows Favoring Lower Volatility and Density

For protocols requiring vacuum distillation, the diethyl compound's higher boiling point (55 °C at 7 Torr vs. 42–43 °C at 12 Torr for the dimethyl analog) and lower density (1.317 vs. ~1.37–1.44 g·cm⁻³) provide practical handling advantages, reducing evaporative losses and facilitating phase separation in aqueous–organic workups .

Precursor for Fluorinated Pharmaceuticals and Agrochemicals via Sulfonamide Derivatization

The strong electron-withdrawing CF₃SO₂– group combined with the diethylamino leaving group makes this compound a versatile precursor for introducing the triflyl moiety into drug-like scaffolds, as noted in supplier technical documentation and consistent with the general reactivity of triflamides in C-amination (sulfonamidation) reactions [2].

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